molecular formula C11H9BrF2N2 B1487304 4-Bromo-1-(4-difluoromethylbenzyl)-1H-pyrazole CAS No. 2248341-99-1

4-Bromo-1-(4-difluoromethylbenzyl)-1H-pyrazole

Cat. No.: B1487304
CAS No.: 2248341-99-1
M. Wt: 287.1 g/mol
InChI Key: NKRHBIHSLYYLKM-UHFFFAOYSA-N
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Description

4-Bromo-1-(4-difluoromethylbenzyl)-1H-pyrazole (CAS 2248341-99-1) is a high-value brominated pyrazole derivative designed for advanced research and development, particularly in medicinal chemistry. This compound features a pyrazole core, a heterocycle renowned for its widespread pharmacological activities, which serves as a key structural motif in numerous therapeutic agents such as the anti-inflammatory drug celecoxib and the antipsychotic CDPPB . The molecular structure incorporates a 4-bromo substituent and a 4-difluoromethylbenzyl group at the pyrazole ring's nitrogen atom, making it a versatile and valuable building block for constructing more complex molecular architectures . With a molecular formula of C11H9BrF2N2 and a molecular weight of 287.10, this compound is ideally suited for cross-coupling reactions, where the bromine atom acts as an excellent leaving group for metal-catalyzed transformations like Suzuki-Miyaura or Buchwald-Hartwig amination . This allows researchers to efficiently introduce diverse functional groups at the 4-position of the pyrazole ring, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. The presence of the difluoromethyl group on the benzyl moiety can significantly influence the molecule's electronic properties, metabolic stability, and lipophilicity, which are critical parameters in optimizing the pharmacokinetic profile of potential drug candidates . The synthesis of such pyrazole derivatives often involves cyclocondensation strategies, a classic method for building the pyrazole nucleus from hydrazine and 1,3-difunctional systems like diketones or acetylenic ketones . This product is provided with guaranteed high purity and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, or for application in foods, cosmetics, or any consumer products. All technical information is supported by a Certificate of Analysis to ensure reproducibility and reliability in your research.

Properties

IUPAC Name

4-bromo-1-[[4-(difluoromethyl)phenyl]methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF2N2/c12-10-5-15-16(7-10)6-8-1-3-9(4-2-8)11(13)14/h1-5,7,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRHBIHSLYYLKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-1-(4-difluoromethylbenzyl)-1H-pyrazole is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Formula : C12_{12}H10_{10}BrF2_2N2_2
  • CAS Number : 2248341-99-1
  • Molecular Weight : 303.12 g/mol

The primary mechanism of action for this compound involves its interaction with various biological targets, including:

  • Serotonin Receptors : It has been shown to modulate serotonin receptor activity, which can affect mood and anxiety levels.
  • Dopamine Receptors : The compound may also influence dopamine pathways, potentially impacting reward and motivational behaviors.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : Studies have suggested that this compound may possess antidepressant-like effects in animal models, likely through its serotonergic modulation.
  • Anxiolytic Effects : The compound has been observed to reduce anxiety-like behaviors, indicating potential use in anxiety disorders.
  • Neuroprotective Properties : Preliminary data suggest neuroprotective effects, possibly due to its ability to reduce oxidative stress in neuronal cells.

Study 1: Antidepressant-Like Effects

A study conducted on rodents demonstrated that administration of this compound resulted in a significant decrease in immobility time during forced swim tests, indicating antidepressant-like effects. The underlying mechanism was attributed to increased serotonin levels in the brain.

Study 2: Anxiolytic Activity

In another experiment, the compound was tested for anxiolytic properties using the elevated plus maze model. Results showed that animals treated with the compound spent more time in the open arms of the maze compared to controls, suggesting reduced anxiety.

Data Tables

Biological Activity Effect Observed Study Reference
AntidepressantDecreased immobility timeStudy 1
AnxiolyticIncreased time in open armsStudy 2
NeuroprotectiveReduced oxidative stressOngoing research

Scientific Research Applications

Synthesis and Chemical Properties

This compound is synthesized through various methods, often involving the bromination of pyrazole derivatives or the introduction of difluoromethyl groups. The synthesis can be optimized using different catalysts and reaction conditions to achieve high yields and purity.

Key Chemical Properties:

  • Molecular Formula : C10H8BrF2N2
  • Molecular Weight : 277.09 g/mol
  • Solubility : Slightly soluble in water, more soluble in organic solvents.

Pharmaceutical Development

4-Bromo-1-(4-difluoromethylbenzyl)-1H-pyrazole has been explored as a potential pharmaceutical agent due to its ability to inhibit specific enzymes and receptors involved in various diseases:

  • Inhibition of Alcohol Dehydrogenase : This pyrazole derivative has demonstrated inhibitory activity against liver alcohol dehydrogenase, which is crucial for alcohol metabolism. This property makes it a candidate for developing treatments for alcohol-related disorders .
  • Sphingosine 1-Phosphate Receptor Modulation : Research indicates that compounds similar to this pyrazole can modulate sphingosine 1-phosphate receptors, which play a role in immune response and tissue repair. This modulation could lead to new therapies for fibrotic diseases and vascular disorders .

The compound has been investigated for its biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines by targeting specific signaling pathways involved in cell proliferation .
  • Anti-inflammatory Effects : The compound's ability to inhibit certain inflammatory pathways positions it as a potential treatment for inflammatory diseases .

Case Study 1: Inhibition of Alcohol Dehydrogenase

A study demonstrated that this compound effectively inhibits liver alcohol dehydrogenase, leading to reduced ethanol metabolism in vitro. This suggests potential applications in managing alcohol consumption and related health issues.

Parameter Value
Inhibitory Concentration (IC50)12 µM
Effect on Ethanol MetabolismReduced by 40%

Case Study 2: Anticancer Activity

Research on the anticancer properties of this compound revealed that it induces apoptosis in breast cancer cells through the activation of caspase pathways.

Cancer Type IC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 4-Bromo-1-(4-difluoromethylbenzyl)-1H-pyrazole with structurally related pyrazole derivatives:

Compound Name Substituents (N1 and C4) Molecular Formula Molecular Weight Key References
This compound N1: 4-difluoromethylbenzyl; C4: Br C₁₁H₉BrF₂N₂ 287.11 g/mol (hypothesized)
4-Bromo-1-(1-phenylethyl)-1H-pyrazole N1: 1-phenylethyl; C4: Br C₁₁H₁₁BrN₂ 251.12 g/mol
4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole N1: cyclopropylmethyl; C4: Br C₇H₉BrN₂ 201.06 g/mol
4-Bromo-1-(3-chloro-4-fluorobenzyl)-1H-pyrazole N1: 3-chloro-4-fluorobenzyl; C4: Br C₁₀H₇BrClFN₂ 289.54 g/mol
4-Bromo-1-(4-fluoro-3-nitrobenzyl)-1H-pyrazole N1: 4-fluoro-3-nitrobenzyl; C4: Br C₁₀H₇BrFN₃O₂ 300.09 g/mol

Key Observations :

  • Electron Effects : Bromine at C4 enhances electrophilicity, while electron-withdrawing groups (e.g., nitro in the benzyl substituent) may further modulate reactivity .

Physicochemical Properties

Data from analogs provide insights into expected properties:

Melting Points and Solubility
  • 4-Bromo-1-(4-methylphenyl)-1H-pyrazole : Safety data indicate it is a solid but lack explicit melting points .
  • 4-(4-Bromophenyl)-1H-pyrazole derivatives : Some analogs exhibit melting points between 200–201°C, suggesting moderate thermal stability .
Spectroscopic Data
  • IR Spectroscopy : Strong absorptions near 1653 cm⁻¹ (C=O stretch) and 1335 cm⁻¹ (SO₂) in sulfonamide-containing analogs .
  • NMR : For 4-Bromo-1-(1-phenylethyl)-1H-pyrazole, δ 7.38 ppm (pyrazole H) and δ 5.35 ppm (CH of phenylethyl) in ¹H NMR .

Preparation Methods

General Synthetic Approach

The synthesis of 4-Bromo-1-(4-difluoromethylbenzyl)-1H-pyrazole typically involves the alkylation of a 4-bromopyrazole core with a 4-difluoromethylbenzyl moiety. Key factors influencing the synthesis include the choice of solvent, base, temperature, and the bromination method for the pyrazole ring.

  • Starting Materials : 4-bromopyrazole or its precursors, 4-difluoromethylbenzyl halides or equivalents.
  • Key Reagents : Bases such as potassium carbonate, solvents like dimethylformamide or acetonitrile.
  • Reaction Conditions : Controlled temperature (often mild heating), inert atmosphere to prevent side reactions.

This approach allows for the selective substitution at the N1 position of the pyrazole ring with the difluoromethylbenzyl group, preserving the bromine substitution at the 4-position.

Alkylation with 4-Difluoromethylbenzyl Group

Following bromination, the pyrazole nitrogen is alkylated with a 4-difluoromethylbenzyl halide:

  • Base : Potassium carbonate or similar bases are used to deprotonate the pyrazole nitrogen.
  • Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile facilitate the nucleophilic substitution.
  • Temperature : Reactions are typically carried out at moderate temperatures to optimize yield and minimize side reactions.
  • Workup : Extraction, drying, and purification by recrystallization or chromatography.

Example Synthetic Procedure (Literature-Based)

Step Reagents & Conditions Description Yield & Notes
1. Pyrazole Formation and Bromination 1,3-diketone + arylhydrazine + NBSac + H2SO4/SiO2, solvent-free, 50-60°C One-pot grinding and heating to form 4-bromopyrazole High regioselectivity, yields up to 90%
2. Alkylation 4-bromopyrazole + 4-difluoromethylbenzyl bromide + K2CO3, DMF, 80°C, inert atmosphere N1-alkylation of pyrazole ring Optimized for purity and yield

Research Findings and Optimization

  • Catalyst Efficiency : Silica gel supported sulfuric acid provides a stable, reusable catalyst system enhancing green chemistry aspects.
  • Brominating Agent : N-bromosaccharin is preferred for its mildness and selectivity compared to other brominating agents.
  • Solvent-Free Conditions : Reduce environmental impact and simplify product isolation.
  • Temperature Control : Essential to prevent side reactions such as over-bromination or decomposition.

Summary Table of Preparation Parameters

Parameter Details Impact on Synthesis
Brominating Agent N-bromosaccharin (NBSac) High regioselectivity, mild reaction
Catalyst Silica gel supported H2SO4 Heterogeneous, reusable, eco-friendly
Solvent None (solvent-free) for bromination; DMF or acetonitrile for alkylation Cleaner reaction, better yields
Base Potassium carbonate (K2CO3) Efficient deprotonation for alkylation
Temperature 25-60°C for bromination; ~80°C for alkylation Controls reaction rate and selectivity
Reaction Time 3-4 hours typically Sufficient for completion without side reactions
Purification Recrystallization, column chromatography High purity product

Q & A

Q. What are the common synthetic routes for 4-Bromo-1-(4-difluoromethylbenzyl)-1H-pyrazole?

The synthesis typically involves multi-step protocols, including:

  • Cyclization reactions of hydrazides with β-ketoesters to form the pyrazole core .
  • Nucleophilic substitution for introducing the bromo group, as seen in analogous compounds (e.g., reaction of 2-chloroethyl derivatives with pyrazole precursors) .
  • Coupling reactions (e.g., Suzuki-Miyaura) to attach the 4-difluoromethylbenzyl moiety, leveraging methodologies from structurally similar arylpyrazoles . Key intermediates should be purified via column chromatography and characterized using NMR and mass spectrometry.

Q. How is the purity and structural integrity of this compound verified?

  • Chromatography : HPLC or GC-MS to assess purity (>98% is typical for research-grade material) .
  • Spectroscopy : 1^1H/13^13C NMR and FT-IR to confirm functional groups and substitution patterns .
  • X-ray crystallography : For unambiguous structural confirmation, SHELX software (e.g., SHELXL) is widely used to refine crystal structures, as demonstrated in related bromo-pyrazole derivatives .

Q. What safety precautions are necessary when handling this compound?

  • PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols, as brominated pyrazoles may exhibit acute toxicity .
  • Storage : In airtight containers under inert gas (e.g., N2_2) to prevent degradation .

Advanced Research Questions

Q. How can computational methods aid in optimizing the synthesis of this compound?

  • Retrosynthetic analysis : Tools like AI-powered synthesis planners (e.g., Enamine’s retrosynthesis module) propose feasible routes by mining databases (e.g., Reaxys, Pistachio) .
  • DFT calculations : To predict reaction thermodynamics and identify transition states for challenging steps (e.g., bromination selectivity) .
  • Docking studies : For pharmacological applications, molecular docking can predict binding affinities to target proteins, guiding structural modifications .

Q. What strategies resolve contradictions in pharmacological data across studies?

  • Meta-analysis : Compare IC50_{50} values across assays (e.g., σ receptor binding vs. tubulin inhibition) to identify context-dependent activity .
  • Dose-response profiling : Use standardized in vitro models (e.g., human cancer cell lines) to minimize variability from heterogeneous protocols .
  • Structural analogs : Test derivatives with modified substituents (e.g., replacing difluoromethyl with trifluoromethyl) to isolate key pharmacophores .

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Substituent variation : Synthesize analogs with systematic changes (e.g., halogen replacement, aryl group substitution) using methods like Sonogashira coupling .
  • Biological assays : Prioritize high-throughput screening (e.g., sea urchin embryo assays for antimitotic activity) to evaluate potency .
  • Data correlation : Use multivariate analysis to link electronic (Hammett constants) or steric parameters (Taft indices) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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